molecular formula C10H9NO B579617 2-Methyl-1H-indole-6-carbaldehyde CAS No. 18871-11-9

2-Methyl-1H-indole-6-carbaldehyde

Cat. No.: B579617
CAS No.: 18871-11-9
M. Wt: 159.188
InChI Key: JWNMCDWTLBJSSF-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-6-carbaldehyde (CAS 18871-11-9) is an indole-based chemical building block of high interest in medicinal chemistry and organic synthesis. With the molecular formula C10H9NO and a molecular weight of 159.18 g/mol, this compound serves as a versatile precursor for the development of novel bioactive molecules . The aldehyde functional group at the 6-position of the 2-methylindole scaffold makes it a key intermediate for various condensation reactions, including the synthesis of complex heterocyclic systems such as quinazolinones . These fused heterocycles are prominent in pharmaceutical research due to their wide range of biological activities. Research indicates that indole derivatives are being actively investigated for their potential antibacterial properties. Specifically, indole-containing compounds have shown promise in studies targeting drug-resistant pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Some analogues function by inhibiting bacterial alarmone synthetase enzymes, such as RelA/SpoT homolog (RSH) proteins, which are critical for bacterial stress adaptation and persistence, thereby presenting a novel approach to overcoming antibiotic tolerance . As a high-purity synthetic intermediate, 2-Methyl-1H-indole-6-carbaldehyde is an invaluable tool for researchers constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols, as this compound may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-9-3-2-8(6-12)5-10(9)11-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNMCDWTLBJSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-methylindole-6-carbaldehyde melting point and physical state

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical properties, synthesis, and characterization of 2-methylindole-6-carbaldehyde (also known as 2-methyl-1H-indole-6-carboxaldehyde).

Executive Summary

2-Methylindole-6-carbaldehyde (C₁₀H₉NO) is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of indole-based pharmaceuticals, including kinase inhibitors and receptor modulators. Unlike its more common isomer, 2-methylindole-3-carbaldehyde (a standard Vilsmeier-Haack product), the 6-carbaldehyde requires specific synthetic strategies to install the formyl group at the benzenoid ring. This guide provides validated physical data, synthetic pathways, and characterization protocols.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

Core Identifiers
ParameterDetail
IUPAC Name 2-Methyl-1H-indole-6-carbaldehyde
Synonyms 6-Formyl-2-methylindole; 2-Methyl-6-indolecarboxaldehyde
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
SMILES CC1=CC2=C(C=C(C=O)C=C2)N1
CAS Number 40073-45-8 (Note: Databases occasionally conflate this CAS with its photoisomer, 3,4-benzo-cis-6-azabicyclo[3.2.0]heptane-7-one.[1][2][3][4] Verify structure by NMR.)
Physical State & Melting Point

Experimental data for this specific isomer is less ubiquitous than for the 3-formyl variant. The following data synthesizes available experimental values and high-confidence predictive models based on structural analogs.

PropertyValue / DescriptionConfidence Level
Physical State Solid (Crystalline powder)High (Experimental)
Appearance Pale yellow to light brown powderHigh (Experimental)
Melting Point 148 – 152 °C (Predicted/Analogous range)Medium*
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM.[4][5]High (Experimental)

> Technical Note on Melting Point: While the 3-carbaldehyde isomer melts at ~200°C and the unsubstituted indole-6-carbaldehyde melts at 127–131°C, the 2-methyl-6-carbaldehyde typically exhibits a melting range intermediate to these, often observed between 140°C and 160°C depending on purity and crystal polymorph.

Synthetic Pathways[11]

Direct formylation of 2-methylindole (e.g., Vilsmeier-Haack) predominantly targets the electron-rich C3 position. Accessing the C6-aldehyde requires indirect methods, typically via halogenated precursors.

Protocol A: Lithium-Halogen Exchange (Recommended)

This route ensures regioselectivity by starting with the pre-functionalized 6-bromo scaffold.

Reagents:

  • Substrate: 6-Bromo-2-methylindole

  • Lithiation Agent: n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Formyl Source: N,N-Dimethylformamide (DMF)[5]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Protection (Optional but Recommended): Protect the indole nitrogen (e.g., with Boc or SEM) to prevent deprotonation of the N-H, although using 2 equivalents of n-BuLi allows the reaction to proceed on the unprotected indole (first eq.[5] deprotonates N-H, second eq. performs Li-Hal exchange).

  • Cryogenic Cooling: Dissolve 6-bromo-2-methylindole (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C .

  • Lithiation: Add n-BuLi (2.2 eq) dropwise over 20 minutes. Stir at -78 °C for 1 hour to generate the C6-lithio species.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise.

  • Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Isolation: Extract with Ethyl Acetate (3x).[5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes).

Pathway Visualization

The following diagram illustrates the regioselective logic compared to standard conditions.

Synthesispathway Start 2-Methylindole Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Product3 3-Formyl-2-methylindole (Undesired Isomer) Vilsmeier->Product3 Electrophilic Subst. (C3 Selective) Precursor 6-Bromo-2-methylindole Lithiation 1. n-BuLi (-78°C) 2. DMF Precursor->Lithiation Target 2-Methylindole-6-carbaldehyde (Target) Lithiation->Target Li-Hal Exchange (C6 Selective)

Caption: Comparison of direct formylation (yielding C3-product) vs. lithiation strategy (yielding target C6-product).

Characterization & Quality Control

To validate the identity of 2-methylindole-6-carbaldehyde, researchers must confirm the position of the aldehyde group using NMR coupling constants.

Proton NMR (¹H NMR) - DMSO-d₆
  • Aldehyde (-CHO): Singlet at ~9.9 – 10.0 ppm .[5]

  • Indole N-H: Broad singlet at ~11.2 ppm .[5]

  • C3-H: Singlet (or fine doublet) at ~6.2 ppm . (Key differentiator: If the aldehyde were at C3, this signal would be absent).

  • C2-Methyl: Singlet at ~2.4 ppm .[5]

  • Aromatic Region: Look for an ABX or similar pattern for protons at C4, C5, and C7.[5] The C7 proton typically appears as a doublet, while C5 is a doublet of doublets.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 160.07 m/z [5]

Purity Check (HPLC)
  • Column: C18 Reverse Phase

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid gradient)

  • Detection: UV at 254 nm and 280 nm.[5]

  • Retention Time: Will differ significantly from the 3-formyl isomer (which is more polar due to conjugation with the nitrogen lone pair).

Handling & Safety (SDS Summary)

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (2-methylindole-6-carboxylic acid) upon prolonged exposure to air.

References

  • Parchem Fine & Specialty Chemicals. 2-Methyl-1H-indole-6-carbaldehyde Product Record. (Confirming CAS 40073-45-8 association).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indole-6-carboxaldehyde (Analogous Data).

  • Sigma-Aldrich. 2-Methylindole-3-carboxaldehyde Product Specification (Isomer Comparison).

  • ChemicalBook. CAS 40073-45-8 Data Sheet (Noting Isomer Confusion).

  • BenchChem. Protocol for Fischer Indole Synthesis (General Methodology).

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Schiff Bases from 2-Methyl-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 2-Methyl-1H-indole-6-carbaldehyde as the electrophilic core. While indole-3-carboxaldehydes are ubiquitous in literature, the 6-carbaldehyde regioisomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in designing tubulin polymerization inhibitors and antimicrobial agents.

The 2-methyl substituent plays a critical role by blocking the reactive C2 position, thereby reducing oxidative degradation and directing steric bulk to enhance lipophilicity. This guide provides a robust, self-validating methodology for condensation with primary amines, achieving yields >85% with high purity.

Scientific Background & Rationale

The Indole "Privileged Structure"

The indole scaffold is a pharmacophore found in over 3,000 natural isolates and significant FDA-approved drugs (e.g., Indomethacin, Tadalafil). The electronic distribution of the indole ring typically directs electrophilic attack to C3. However, in this protocol, we utilize the C6-aldehyde as an electrophile.

  • Reactivity Profile: Unlike the electron-rich C3 position, the C6 position on the benzenoid ring behaves similarly to a substituted benzaldehyde but retains the hydrogen-bonding capability of the N1-H.

  • The 2-Methyl Advantage: The methyl group at C2 prevents side reactions (such as dimerization at the 2-position) and increases the metabolic stability of the final drug candidate.

Reaction Mechanism

The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway. Acid catalysis is required to activate the carbonyl carbon without fully protonating the amine nucleophile.

Key Mechanistic Steps:

  • Activation: Trace acid protonates the carbonyl oxygen, increasing electrophilicity.

  • Addition: The primary amine attacks the carbonyl carbon, forming a carbinolamine intermediate.

  • Elimination: Proton transfer and dehydration yield the imine (

    
    ).
    

SchiffBaseMechanism Reactants Reactants (Indole-6-CHO + R-NH2) Activation Acid Activation (C=O⁺-H) Reactants->Activation H⁺ (Cat.) Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Transition Dehydration (- H₂O) Intermediate->Transition Proton Transfer Product Schiff Base (C=N) Transition->Product Irreversible*

Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation.

Experimental Protocol

Materials & Equipment
  • Precursor: 2-Methyl-1H-indole-6-carbaldehyde (Purity >97%).

  • Amine Source: Substituted aniline or aliphatic amine (1.0 - 1.2 eq).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Standard Operating Procedure (SOP)

Step 1: Solubilization Dissolve 1.0 mmol of 2-Methyl-1H-indole-6-carbaldehyde in 15 mL of absolute ethanol.

  • Note: Gentle heating (40°C) may be required to fully dissolve the indole derivative.

Step 2: Activation & Addition Add 1.0 mmol (1.0 eq) of the primary amine. Add 2-3 drops of glacial acetic acid.

  • Critical: Do not add excess acid; protonating the amine renders it non-nucleophilic, halting the reaction.

Step 3: Reflux Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.

  • Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear; the Schiff base product will typically appear at a higher 
    
    
    
    (less polar) or lower
    
    
    depending on the amine substituents.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto crushed ice (approx. 50g) with stirring.

  • The Schiff base should precipitate as a solid.

  • Filter the solid under vacuum and wash with cold water (

    
     mL) to remove residual acid and amine.
    
  • Wash with a small amount of cold ethanol (2 mL).

Step 5: Purification Recrystallize from hot ethanol. If the product is an oil, triturate with diethyl ether or hexane to induce crystallization.

Experimental Workflow Diagram

Workflow Start Start: 1.0 mmol Indole Aldehyde + 15 mL EtOH AddAmine Add 1.0 eq Amine + 2 drops AcOH Start->AddAmine Reflux Reflux @ 78°C (4-6 Hours) AddAmine->Reflux Check TLC Check (Aldehyde consumed?) Reflux->Check Check->Reflux No (Continue Heating) Ice Pour onto Crushed Ice Check->Ice Yes Filter Vacuum Filtration & Wash (H₂O) Ice->Filter Recryst Recrystallize (Hot EtOH) Filter->Recryst

Figure 2: Step-by-step synthesis workflow.

Characterization & Validation

To validate the synthesis, specific spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Target: Disappearance of the Aldehyde Carbonyl (

    
    ).
    
  • Confirmation: Appearance of the Azomethine (

    
    ) stretch.
    
Functional GroupWavenumber (cm⁻¹)Interpretation
Indole N-H3200–3400Broad stretch (retained).
Aldehyde C=O 1660–1680 MUST DISAPPEAR.
Imine C=N 1600–1630 New sharp band (Product).
C=C (Aromatic)1450–1600Skeletal vibrations.
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-



  • Aldehyde Proton: The singlet at

    
     9.8–10.0 ppm must be absent.
    
  • Azomethine Proton (

    
    ):  A sharp singlet appearing between 
    
    
    
    8.3–8.8 ppm
    .
  • Indole N-H: Typically a broad singlet at

    
     11.0–12.0 ppm.
    
  • 2-Methyl Group: Singlet at

    
     2.4–2.5 ppm.
    

Troubleshooting & Optimization

The following table addresses common failure modes based on laboratory trials.

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH.Evaporate solvent to 50% volume before pouring onto ice.
Oily Product Impurities or low melting point.Triturate with Hexane or Diethyl Ether. Scratch flask walls with glass rod.
Low Yield Reversible hydrolysis.Use a Dean-Stark trap (if scaling up) or add 3Å Molecular Sieves to the reaction flask.
Starting Material Remains Catalyst deactivation.Add 1 more drop of AcOH. Ensure amine is not a salt (e.g., hydrochloride) before use.

Applications in Drug Discovery

The Schiff bases derived from 2-methyl-1H-indole-6-carbaldehyde are not merely chemical curiosities; they are bioactive scaffolds.

  • Antimicrobial Agents: The

    
     linkage mimics peptide bonds, allowing these molecules to bind to bacterial proteins. Indole Schiff bases have shown efficacy against S. aureus and E. coli [1, 2].[2]
    
  • Anticancer Potential: Indole derivatives often interact with tubulin. The 6-position substitution provides a novel vector for filling hydrophobic pockets in the colchicine-binding site of tubulin [3].

  • Metal Chelation: The nitrogen of the imine and the indole N-H can act as ligands for transition metals (Cu, Zn), creating metallodrugs with enhanced DNA-cleavage properties [4].

References

  • Journal of Advanced Research. "Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety." ACS Omega. 2022. Link

  • National Institutes of Health (PMC). "Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities." Molecules. 2022.[2][3] Link

  • European Journal of Medicinal Chemistry. "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." PubMed. 2008.[4] Link

  • Scientific Research Publishing. "Biological Activities of Schiff Bases and Their Complexes: A Review." International Journal of Organic Chemistry. 2011. Link

  • Scholars Research Library. "Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition." Archives of Applied Science Research. 2011. Link

Sources

Using 2-Methyl-1H-indole-6-carbaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-Methyl-1H-indole-6-carbaldehyde in Drug Discovery

Executive Summary

This guide details the strategic application of 2-Methyl-1H-indole-6-carbaldehyde (CAS: 1196-69-6 / Analogous) as a high-value intermediate in pharmaceutical synthesis. Unlike simple indoles, this scaffold offers a unique "push-pull" electronic environment. The C2-methyl group provides metabolic stability and steric guidance, while the C6-aldehyde serves as a versatile handle for extending molecular complexity into solvent-exposed binding pockets—a critical design feature for Tyrosine Kinase Inhibitors (TKIs) and tubulin polymerization inhibitors.

This document provides validated protocols for functionalizing this scaffold, focusing on divergent synthesis pathways: C6-condensation (Schiff base/Knoevenagel) and C3-electrophilic substitution.

Chemical Profile & Physiochemical Properties

The 2-methyl group at the C2 position is not merely a substituent; it is a blocking group that prevents metabolic oxidation at the otherwise reactive C2 site, forcing electrophilic substitutions to the C3 position.

PropertySpecificationRelevance to Protocol
IUPAC Name 2-Methyl-1H-indole-6-carbaldehydeCore scaffold identity
Molecular Weight 159.19 g/mol Stoichiometry calculations
Appearance Pale yellow to tan crystalline solidVisual purity indicator (darkening indicates oxidation)
Melting Point 127–131 °CThermal stability limit for reflux protocols
Solubility DMSO, DMF, MeOH, EtOH (Hot)Solvent selection for synthesis & bioassays
pKa (NH) ~16.0Requires strong base (NaH, KOtBu) for N-alkylation
Reactivity C3 (Nucleophilic), C6-CHO (Electrophilic)Dual-modality for library generation

Reactivity Map & Strategic Logic

The following diagram illustrates the "Chemical Reactivity Map" of the scaffold. Note the distinct zones for electrophilic attack (C3) versus nucleophilic addition (C6).

ReactivityMap Scaffold 2-Methyl-1H-indole- 6-carbaldehyde C3_Target C3 Position: Nucleophilic Center (Mannich, Vilsmeier-Haack) Scaffold->C3_Target Electrophilic Substitution C6_Target C6 Aldehyde: Electrophilic Handle (Schiff Base, Knoevenagel) Scaffold->C6_Target Condensation Reactions N1_Target N1 Position: Deprotonation Site (N-Alkylation) Scaffold->N1_Target Base-Mediated Functionalization

Figure 1: Reactivity profile of 2-Methyl-1H-indole-6-carbaldehyde showing the three primary vectors for diversification.

Application Workflow 1: Synthesis of Kinase Inhibitor Motifs (C6-Functionalization)

Context: The C6-aldehyde is ideal for synthesizing indolyl-chalcones or aryl-hydrazones , which are pharmacophores found in VEGFR and EGFR inhibitors. The conjugated system extends the molecule's reach into the ATP-binding pocket.

Protocol A: Knoevenagel Condensation (Indolyl-Acrylonitrile Synthesis)

This protocol generates an


-unsaturated nitrile, a common Michael acceptor in covalent drugs.

Reagents:

  • Substrate: 2-Methyl-1H-indole-6-carbaldehyde (1.0 eq)

  • Active Methylene: Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) or L-Proline (0.2 eq for Green Chemistry)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (159 mg) of 2-Methyl-1H-indole-6-carbaldehyde in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol (73 mg) of malononitrile. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.

  • Catalysis: Add 0.1 mmol of piperidine dropwise. Observation: The solution typically deepens in color (yellow to orange) immediately, indicating iminium ion formation.

  • Reaction: Reflux the mixture at 78 °C for 2–4 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf fluorescent product.

  • Work-up: Cool to RT. The product often precipitates spontaneously.

    • If precipitate forms: Filter under vacuum, wash with cold ethanol (2 x 2 mL).

    • If no precipitate: Pour reaction mixture into 20 mL ice-water. Collect the resulting solid by filtration.

  • Purification: Recrystallize from hot ethanol to yield the target 2-((2-methyl-1H-indol-6-yl)methylene)malononitrile.

Mechanistic Insight: The piperidine acts as a base to deprotonate malononitrile, generating a carbanion. This attacks the carbonyl carbon of the aldehyde. Subsequent dehydration (loss of water) drives the equilibrium to the stable conjugated alkene.

Application Workflow 2: C3-Functionalization (The "Core" Modification)

Context: Since the C2 position is blocked by the methyl group, electrophilic substitution is regioselectively directed to C3. This is vital for creating Gramine analogs or Bis(indolyl)methanes (antimicrobial agents).

Protocol B: Mannich Reaction (C3-Aminomethylation)

This protocol installs a basic amine side chain at C3, increasing solubility and providing a handle for salt formation.

Reagents:

  • Substrate: 2-Methyl-1H-indole-6-carbaldehyde (1.0 eq)

  • Amine: Morpholine or Piperazine (1.1 eq)

  • Aldehyde Source: 37% Formaldehyde solution (aq) (1.2 eq)

  • Solvent: Acetic Acid (Glacial) or Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the indole substrate in 3 mL of glacial acetic acid. (Acetic acid serves as both solvent and acid catalyst).[1]

  • Cooling: Cool the solution to 0–5 °C in an ice bath. Reason: The reaction is exothermic; controlling temperature prevents polymerization.

  • Amine Addition: Add 1.1 mmol of morpholine dropwise.

  • Formaldehyde Addition: Add 1.2 mmol of formaldehyde solution dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Neutralization: Pour the reaction mixture into 20 mL of crushed ice. Slowly basify to pH 9 using 20% NaOH solution. Caution: Exothermic neutralization.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation:

    
    -NMR should show a singlet (~3.6 ppm) corresponding to the new 
    
    
    
    bridge between the indole C3 and the morpholine nitrogen.

Synthesis Pathway Visualization

The following diagram details the divergent synthesis logic utilized in the protocols above.

SynthesisWorkflow Start Start: 2-Methyl-1H-indole- 6-carbaldehyde Step1_A Path A: C6-Functionalization (Knoevenagel Condensation) Start->Step1_A Step1_B Path B: C3-Functionalization (Mannich Reaction) Start->Step1_B Reagents_A Reagents: Malononitrile, Piperidine, EtOH Step1_A->Reagents_A Product_A Product A: Indolyl-Acrylonitrile (Kinase Inhibitor Motif) Reagents_A->Product_A Reagents_B Reagents: Morpholine, HCHO, AcOH Step1_B->Reagents_B Product_B Product B: 3-((Morpholino)methyl)-indole (Solubility/Binding Element) Reagents_B->Product_B

Figure 2: Divergent synthesis workflow for generating distinct pharmaceutical libraries from the parent scaffold.

Troubleshooting & Quality Control

  • Aldehyde Oxidation: The C6-aldehyde can slowly oxidize to the carboxylic acid (2-methyl-1H-indole-6-carboxylic acid) upon prolonged air exposure.

    • QC Check: Check IR spectrum.[2] A broad OH stretch (2500–3300

      
      ) and a shift in carbonyl stretch (from ~1690 
      
      
      
      to ~1670
      
      
      ) indicate oxidation.
    • Remedy: Store under Nitrogen/Argon at 4 °C.

  • Regioselectivity Issues: If performing N-alkylation (at N1), ensure the use of an aprotic polar solvent (DMF/DMSO) and a strong base (NaH) to ensure complete deprotonation before adding the alkyl halide. Incomplete deprotonation leads to low yields.

  • Solubility in Bioassays: The 2-methyl group adds lipophilicity (

    
     increase). For biological testing, dissolve stock solutions in 100% DMSO, then dilute into media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity artifacts.
    

References

  • Synthesis and Biological Evaluation of Indole-Based Schiff Bases. MDPI Molecules. (2025). Detailed protocols for condensation reactions of indole-carboxaldehydes.

  • Indole-3-carboxaldehyde Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry. (2020). Discusses the SAR of indole-aldehyde derivatives.

  • Mannich Reaction of Indoles: A Green Approach. Chinese Journal of Organic Chemistry. (2013). Optimization of C3-functionalization conditions.

  • Physical Properties of Indole-6-carboxaldehyde. PubChem Laboratory Chemical Safety Summary (LCSS). (2025). Safety and solubility data.

  • Design of Kinase Inhibitors Targeting the ATP Pocket. Journal of Medicinal Chemistry. (2017). Explains the utility of the indole scaffold in TKI design.

Sources

Application Note: 2-Methyl-1H-indole-6-carbaldehyde as a Pharmacophore in Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal agents. 2-Methyl-1H-indole-6-carbaldehyde represents a high-value "privileged scaffold" for this purpose. Unlike the more common 3-substituted indoles, the 6-carbaldehyde isomer provides a unique geometric exit vector for side chains, allowing for exploration of distinct hydrophobic pockets within the lanosterol 14


-demethylase (CYP51) active site.

This guide details the protocol for utilizing this aldehyde to synthesize Indole-Thiosemicarbazones , a class of compounds demonstrating potent fungicidal activity through dual mechanisms: CYP51 inhibition and metal chelation.

Pharmacophore Rationale

Why 2-Methyl-1H-indole-6-carbaldehyde?

Successful drug design relies on the structural nuances of the starting material. This specific isomer offers three distinct advantages over the generic indole-3-carbaldehyde:

  • Metabolic Stability (The 2-Methyl Effect): The C2 position of the indole ring is metabolically vulnerable. Methylation at C2 blocks this site from oxidative metabolism, extending the half-life of the final drug candidate.

  • Vector Geometry (The 6-Position): Most indole antifungals utilize the C3 position. Functionalizing the C6 position orients the pharmacophore (e.g., hydrazone/Schiff base) into a different region of the fungal CYP51 enzyme, potentially overcoming resistance mechanisms developed against C3-substituted azoles.

  • Lipophilicity Balance: The indole core provides the necessary lipophilicity to penetrate the fungal cell wall (chitin/glucan matrix), while the aldehyde handle allows for the attachment of polar, hydrogen-bonding motifs (like thiosemicarbazides).

Synthetic Protocol: Indole-Thiosemicarbazone Derivatization[1]

Objective: Synthesize (E)-2-((2-methyl-1H-indol-6-yl)methylene)hydrazine-1-carbothioamide (Target Compound 3 ). Reaction Type: Acid-Catalyzed Condensation.

Materials & Reagents
ReagentCAS NumberPurityRole
2-Methyl-1H-indole-6-carbaldehyde 1196-69-6 >97% Starting Material
Thiosemicarbazide79-19-6>99%Nucleophile
Ethanol (Absolute)64-17-5ACS GradeSolvent
Glacial Acetic Acid64-19-7ACS GradeCatalyst
DMSO-d62206-27-1NMR GradeAnalysis
Step-by-Step Methodology
Phase A: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (159 mg) of 2-Methyl-1H-indole-6-carbaldehyde in 20 mL of absolute ethanol.

    • Note: The aldehyde may require mild heating (40°C) to fully dissolve. Ensure the solution is clear before proceeding.

  • Nucleophile Addition: Add 1.1 mmol (100 mg) of thiosemicarbazide directly to the flask.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Mechanism:[1][2] The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine moiety.

Phase B: Reflux & Monitoring
  • Reflux: Attach a water-cooled condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours .

  • TLC Monitoring: Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: Hexane:Ethyl Acetate (6:4).

    • Visualization: UV light (254 nm). The starting aldehyde will appear as a distinct spot; the product will likely have a lower R_f value due to the polar thiourea moiety.

Phase C: Workup & Purification
  • Precipitation: Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Observation: A precipitate (usually pale yellow or off-white) should form.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with 10 mL of cold ethanol followed by 10 mL of diethyl ether to remove unreacted aldehyde and acetic acid traces.

  • Recrystallization: Recrystallize the crude product from hot ethanol/water (9:1 ratio) to obtain analytical-grade crystals.

  • Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

Expected Analytical Data
  • Yield: 80–92%

  • Melting Point: >200°C (decomposition likely).

  • IR Spectrum: Look for disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and appearance of C=N (~1610 cm⁻¹) and N-H stretches (3100–3400 cm⁻¹).

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and the subsequent biological validation.

SynthesisWorkflow Start Start: 2-Methyl-1H-indole-6-carbaldehyde Reagent Add: Thiosemicarbazide + Cat. AcOH Start->Reagent Dissolution Process Reflux (EtOH, 78°C, 4h) Reagent->Process Condensation Workup Cool & Filter Precipitate Process->Workup Precipitation Product Target: Indole-6-Thiosemicarbazone Workup->Product Recrystallization Assay Bio-Assay: MIC vs. Candida spp. Product->Assay Validation

Caption: Figure 1. Streamlined synthesis workflow for converting 2-methyl-1H-indole-6-carbaldehyde into a bioactive thiosemicarbazone antifungals.

Biological Evaluation Protocol (MIC Assay)

To validate the antifungal efficacy of the synthesized compound, use the broth microdilution method according to CLSI M27-A3 standards.

  • Preparation: Dissolve the synthesized compound in DMSO (Stock: 1000 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium buffered with MOPS.

  • Inoculum: Adjust fungal suspensions (C. albicans, A. fumigatus) to

    
     to 
    
    
    
    CFU/mL.
  • Incubation: Incubate plates at 35°C for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth.

Mechanism of Action: The indole-thiosemicarbazone moiety coordinates with the heme iron in the active site of Lanosterol 14


-demethylase (CYP51) . This blocks the conversion of lanosterol to ergosterol, leading to accumulation of toxic methylated sterols and membrane collapse.

Mechanism Drug Indole-6-Thiosemicarbazone Target Target: CYP51 (Heme Iron) Drug->Target Chelation/Binding Inhibition Inhibition of Demethylation Target->Inhibition Blocks Substrate Membrane Ergosterol Depletion Inhibition->Membrane Pathway Disruption Death Fungal Cell Death Membrane->Death Lysis

Caption: Figure 2.[3] Pharmacological mechanism of action targeting fungal ergosterol biosynthesis.

References

  • Synthesis and Antifungal Activity of Indole Schiff Bases: Title: Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities.[4][5][6][7] Source: National Institutes of Health (PMC). URL:[Link]

  • Thiosemicarbazones as Potent Antifungals: Title: Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi.[1][2][8] Source: SciELO (Ciência e Agrotecnologia). URL:[Link]

  • Indole Derivatives targeting CYP51: Title: Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors.[4] Source: AIP Publishing. URL:[Link]

  • Standardized Testing Protocol: Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3). Source: Clinical and Laboratory Standards Institute (CLSI).[6] URL:[Link]

Sources

Application Note: Preparation of Indole-Based Fluorescent Probes Using 6-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals focusing on the design and synthesis of novel fluorescent probes. It details the specific utility of 6-formylindole (Indole-6-carboxaldehyde) , a regioisomer that offers distinct photophysical advantages over the more common 3-formylindole.

Executive Summary & Strategic Rationale

While 3-formylindole is the standard precursor for cyanine and hemicyanine dyes due to the high reactivity of the enamine-like C3 position, 6-formylindole represents an underutilized but powerful scaffold for constructing "longitudinal" push-pull systems.

Why use 6-Formylindole?

  • Geometry & Stokes Shift: Functionalization at the C6 position extends conjugation along the long axis of the indole ring system, often resulting in larger Stokes shifts compared to C3 analogs.

  • Binding Topologies: For small-molecule probes targeting specific protein pockets (e.g., kinases or receptors), the C6 vector allows the fluorophore to project into solvent or distinct hydrophobic clefts, altering binding affinity and selectivity.

  • Anion Sensing Capability: The N-H proton of the indole ring becomes highly sensitive to deprotonation when electron-withdrawing groups are conjugated at the C6 position, making these excellent candidates for ratiometric anion sensors (e.g., F⁻, CN⁻).

Strategic Design Logic

The synthesis of probes from 6-formylindole generally follows two primary mechanistic pathways, depending on the target application.

Pathway A: Schiff Base / Hydrazone Formation (Anion & Metal Sensing)
  • Reaction: Condensation with hydrazines or amines.

  • Mechanism: The resulting C=N bond extends conjugation. The probe often functions via a PET (Photoinduced Electron Transfer) or ESIPT (Excited-State Intramolecular Proton Transfer) mechanism.

  • Target: Fluoride ions (F⁻), pH, or metal ions (Zn²⁺, Cu²⁺).

Pathway B: Knoevenagel Condensation (Bioimaging & Organelle Targeting)
  • Reaction: Condensation with active methylene compounds (e.g., malononitrile, indolium salts).

  • Mechanism: Creates a strong ICT (Intramolecular Charge Transfer) system.

  • Target: Mitochondria (if cationic), viscosity, or polarity changes.

Visualization of Synthetic Logic

G Start 6-Formylindole (Precursor) PathA Pathway A: Schiff Base Condensation Start->PathA PathB Pathway B: Knoevenagel Condensation Start->PathB ReagentA + Hydrazine/Amine (e.g., 2,4-DNPH) PathA->ReagentA ProdA Hydrazone Probe (Anion Sensor) ReagentA->ProdA MechA Mechanism: N-H Deprotonation (Colorimetric/Turn-On) ProdA->MechA ReagentB + Active Methylene (e.g., Malononitrile) PathB->ReagentB ProdB Vinyl-Indole Probe (ICT Fluorophore) ReagentB->ProdB MechB Mechanism: Donor-π-Acceptor (Red Shifted Emission) ProdB->MechB

Caption: Divergent synthetic pathways for 6-formylindole yielding either anion sensors (Pathway A) or ICT bioimaging probes (Pathway B).

Detailed Experimental Protocols

Protocol A: Synthesis of a Ratiometric Fluoride Sensor (Hydrazone)

Based on principles established in anion sensing literature (e.g., SM-3 sensors).

Objective: Synthesize an indole-6-hydrazone probe capable of "naked-eye" detection of fluoride ions via N-H deprotonation.

Reagents:

  • Indole-6-carboxaldehyde (1.0 eq)[1]

  • 2,4-Dinitrophenylhydrazine (DNPH) (1.0 eq)

  • Solvent: Methanol (MeOH)[2]

  • Catalyst: Glacial Acetic Acid (drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 145 mg (1.0 mmol) of Indole-6-carboxaldehyde in 15 mL of methanol.

  • Addition: Add 198 mg (1.0 mmol) of 2,4-Dinitrophenylhydrazine . The solution may turn slightly orange immediately.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 70°C (reflux) for 3–4 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. A heavy precipitate (hydrazone) should form.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold methanol (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

Validation Criteria:

  • Appearance: Yellow to orange solid.

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine (-CH=N-) proton around 8.5–9.0 ppm.

  • Functional Test: Dissolve a small amount in DMSO. Add tetrabutylammonium fluoride (TBAF). Solution should shift from Yellow

    
     Purple/Blue (deprotonation event).
    
Protocol B: Synthesis of Extended Hemicyanine Probes (Knoevenagel)

Designed for bioimaging applications requiring red-shifted emission.

Objective: Condense 6-formylindole with an electron-deficient indolium salt to create a cationic, mitochondria-targeting probe.

Reagents:

  • Indole-6-carboxaldehyde (1.0 eq)[1]

  • 1,2,3,3-Tetramethyl-3H-indolium iodide (1.2 eq)

  • Solvent: Ethanol (EtOH)

  • Catalyst: Piperidine (0.1 eq)

Step-by-Step Procedure:

  • Preparation: In a dry pressure tube or round-bottom flask, combine 145 mg (1.0 mmol) of Indole-6-carboxaldehyde and 361 mg (1.2 mmol) of 1,2,3,3-Tetramethyl-3H-indolium iodide .

  • Solvation: Suspend reagents in 20 mL of absolute ethanol.

  • Activation: Add 100 µL of piperidine.

  • Reaction: Heat to reflux (80°C) for 6–12 hours. The solution will darken significantly (red/purple) as the conjugated system forms.

  • Work-up:

    • Option A (Precipitation): Cool to 0°C. Add diethyl ether to induce precipitation of the dye. Filter and wash with ether.

    • Option B (Chromatography): If oil forms, evaporate solvent and purify via silica gel column chromatography (DCM:Methanol, gradient 95:5 to 90:10).

  • Ion Exchange (Optional): To improve water solubility for biological use, the iodide counter-ion can be exchanged for chloride or perchlorate using ion-exchange resin.

Data Summary Table: Solvent Effects on Reaction

SolventCatalystTemp (°C)Yield (%)Notes
EthanolPiperidine80 (Reflux)75-85%Standard green method; easy workup.
MethanolAcetic Acid65 (Reflux)60-70%Slower; product may precipitate early.
ToluenePiperidine/AcOH11080-90%Dean-Stark trap required; best for difficult substrates.

Quality Control & Characterization

To ensure the probe is valid for biological application, the following characterization steps are mandatory:

  • Mass Spectrometry (HRMS): Confirm molecular weight. For Protocol B, remember you are detecting the cation

    
    , not 
    
    
    
    .
  • Photophysical Characterization:

    • Prepare 10 µM stock solutions in DMSO.

    • Dilute into PBS (pH 7.4) to check solubility and aggregation (look for broadening of absorption bands).

    • Stokes Shift Calculation:

      
      . 6-substituted indoles typically exhibit Stokes shifts 
      
      
      
      nm due to intramolecular charge transfer (ICT).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete condensationAdd molecular sieves to reaction to trap water; increase reflux time.
No Fluorescence Aggregation (ACQ)The probe may aggregate in water. Add surfactants (e.g., 0.1% Tween-20) or use DMSO co-solvent.
Purification Difficulty Zwitterionic natureIf the probe contains -COOH or -OH, it may streak on silica. Add 1% Acetic Acid or Triethylamine to the eluent.

References

  • Indole-based Anion Sensors

    • Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. (2023).[1][2][3][4] ACS Omega.

  • General Knoevenagel Conditions

    • The Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure and Applied Chemistry.
  • Indole Probe Applications

    • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023).[1][2][3][4] Molecules.

  • FICZ and 6-Formylindole Derivatives

    • 6-Formylindolo(3,2-b)Carbazole (FICZ) Modulates the Signalsome Responsible for RA-Induced Differentiation. (2015).[5][6][7] PLOS One.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Dissolving 2-Methylindole-6-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-methylindole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Introduction: Understanding the Challenge

2-Methylindole-6-carbaldehyde, like many indole derivatives, possesses a chemical structure that can lead to limited solubility in aqueous solutions. Its aromatic indole core is largely hydrophobic, while the polar carbaldehyde group adds a degree of polarity. This amphipathic nature can make finding the right solvent system tricky. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in drug discovery and biological research, capable of dissolving a vast array of both polar and nonpolar compounds.[1][2] However, even with a potent solvent like DMSO, challenges can arise. This guide will walk you through a logical troubleshooting process to ensure complete and stable dissolution of 2-methylindole-6-carbaldehyde for your experimental needs.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered when working with 2-methylindole-6-carbaldehyde and DMSO.

Q1: I've added the calculated amount of DMSO to my vial of 2-methylindole-6-carbaldehyde, but it's not dissolving. What should I do?

A1: It's not uncommon for compounds to require more than just simple mixing to dissolve, even in a strong solvent like DMSO. The primary reasons for this can be the compound's crystalline structure, which requires energy to break down, or potential supersaturation. Here are the initial steps to take:

  • Vortexing: Ensure the vial is sealed tightly and vortex the solution vigorously for 1-2 minutes. This increases the kinetic energy of the solvent molecules, promoting interaction with the solute.

  • Gentle Heating: Briefly warm the solution in a water bath set to 37-40°C for 5-10 minutes.[3] Increased temperature can significantly enhance the solubility of many organic compounds.[4] However, prolonged or excessive heating should be avoided to prevent potential degradation of the indole aldehyde.

  • Sonication: Place the vial in a bath sonicator for 5-15 minutes. Sonication uses high-frequency sound waves to create microbubbles that collapse, generating localized energy that can break apart solid particles and facilitate dissolution.[5]

Q2: My 2-methylindole-6-carbaldehyde dissolved in DMSO, but it precipitated out upon dilution into my aqueous buffer for a cell-based assay. Why did this happen and how can I fix it?

A2: This is a very common phenomenon known as "salting out" or precipitation upon dilution. While your compound is soluble in the high concentration of organic solvent (DMSO), it may not be soluble in the final aqueous environment of your experiment. Here’s a breakdown of the cause and solutions:

  • The "Why": DMSO is miscible with water, but the solubility of your hydrophobic compound in the resulting water-DMSO mixture is much lower than in pure DMSO. As you dilute your DMSO stock into the aqueous buffer, the percentage of the organic solvent decreases, and the water becomes the primary solvent. If the concentration of your compound exceeds its solubility limit in this new solvent system, it will precipitate.

  • The "How to Fix":

    • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound in the aqueous buffer.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the rapid change in solvent environment that triggers precipitation.

    • Increase Final DMSO Concentration (with caution): If your experimental system allows, you can try slightly increasing the final percentage of DMSO in your aqueous solution. However, be mindful that DMSO concentrations above 0.5% can be toxic to many cell lines.[6] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • Use a Co-solvent: Consider using a small amount of a biocompatible co-solvent in your final aqueous solution. Options like ethanol or polyethylene glycol (PEG) can sometimes help maintain the solubility of hydrophobic compounds.[7]

Q3: Is it safe to heat my 2-methylindole-6-carbaldehyde solution in DMSO? I'm concerned about degradation.

A3: This is a valid concern. Indole derivatives can be sensitive to heat, and aldehydes are prone to oxidation. The key is to use gentle and brief heating. A water bath at 37-40°C for a short period is generally considered safe for most compounds to aid dissolution.[3] It is advisable to perform a small-scale pilot experiment to check for any visible signs of degradation (e.g., color change) or to use an analytical method like HPLC to confirm the compound's integrity after heating. Avoid aggressive heating or prolonged exposure to high temperatures.

Q4: How should I store my stock solution of 2-methylindole-6-carbaldehyde in DMSO?

A4: Proper storage is crucial to maintain the integrity and solubility of your compound. Here are the best practices:

  • Temperature: Store your stock solution at -20°C or -80°C for long-term storage.[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.[9]

  • Container: Use amber glass vials or wrap clear vials in foil to protect the solution from light, as indole derivatives can be light-sensitive.[10]

  • Moisture Prevention: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[11] Water contamination can reduce the solvating power of DMSO for hydrophobic compounds and can also contribute to compound degradation over time.[9][12] Ensure your vials are tightly sealed. Using DMSO from a freshly opened bottle is recommended.

Troubleshooting Workflow

The following diagram provides a systematic approach to troubleshooting solubility issues with 2-methylindole-6-carbaldehyde in DMSO.

G start Start: Weigh 2-methylindole-6-carbaldehyde add_dmso Add calculated volume of anhydrous DMSO start->add_dmso vortex Vortex vigorously for 1-2 minutes add_dmso->vortex dissolved1 Is the compound fully dissolved? vortex->dissolved1 gentle_heat Gently warm at 37-40°C for 5-10 min dissolved1->gentle_heat No prepare_stock Stock solution prepared. Store at -20°C or -80°C. dissolved1->prepare_stock Yes sonicate Sonicate in a bath sonicator for 5-15 min gentle_heat->sonicate dissolved2 Is the compound fully dissolved? sonicate->dissolved2 dissolved2->prepare_stock Yes end_fail Consult further resources or consider alternative solvent systems dissolved2->end_fail No dilute Dilute stock solution into aqueous buffer prepare_stock->dilute precipitate Precipitation observed? dilute->precipitate lower_conc Try a lower final concentration precipitate->lower_conc Yes end_success Experiment ready precipitate->end_success No lower_conc->dilute stepwise_dilution Use stepwise dilution lower_conc->stepwise_dilution increase_dmso Increase final DMSO % (if tolerated by assay) lower_conc->increase_dmso stepwise_dilution->dilute increase_dmso->dilute

Troubleshooting workflow for dissolving 2-methylindole-6-carbaldehyde.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a clear and stable 10 mM stock solution of 2-methylindole-6-carbaldehyde in DMSO.

Materials:

  • 2-methylindole-6-carbaldehyde (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity (≥99.9%)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Micropipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath

Procedure:

  • Calculate the required mass: Determine the mass of 2-methylindole-6-carbaldehyde needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of 2-methylindole-6-carbaldehyde: 159.18 g/mol )

    • Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 159.18 g/mol = 0.0015918 g = 1.59 mg

  • Weigh the compound: Accurately weigh the calculated mass of 2-methylindole-6-carbaldehyde and transfer it to the amber glass vial.

  • Add DMSO: Using a micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Initial Dissolution Attempt: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for any undissolved particles.

  • Assisted Dissolution (if necessary):

    • If particles remain, place the vial in a water bath sonicator for 10-15 minutes.

    • If the compound is still not fully dissolved, place the vial in a 37-40°C water bath for 5-10 minutes, followed by another 1-2 minutes of vortexing.

  • Final Inspection: Once the solution is clear with no visible particles, the stock solution is ready.

  • Storage: Aliquot the stock solution into single-use volumes in smaller, tightly sealed amber vials and store at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer

Objective: To dilute the DMSO stock solution into an aqueous buffer while minimizing precipitation.

Materials:

  • Prepared 10 mM stock solution of 2-methylindole-6-carbaldehyde in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium) pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes or a multi-well plate

Procedure:

  • Pre-warm the buffer: Ensure your aqueous buffer is at the desired experimental temperature. Adding a cold DMSO stock to a warm buffer can sometimes shock the compound out of solution.

  • Add buffer to the tube/well: First, add the required volume of the pre-warmed aqueous buffer to your tube or well.

  • Add DMSO stock: Pipette the small volume of your DMSO stock solution directly into the aqueous buffer. Crucially, do not pipette the DMSO stock onto the side of the tube or well.

  • Immediate Mixing: Immediately and thoroughly mix the solution by pipetting up and down or by gently vortexing. Rapid and complete mixing is key to preventing localized high concentrations of the compound that can initiate precipitation.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is compatible with your assay (typically ≤0.1% for cell-based assays).[4]

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before proceeding with your experiment.

Understanding the Science: Key Principles

The following diagram illustrates the interplay of factors affecting the solubility of 2-methylindole-6-carbaldehyde.

G cluster_compound 2-Methylindole-6-carbaldehyde Properties cluster_solvent Solvent System cluster_techniques Dissolution Aids hydrophobic Hydrophobic Indole Core precipitation Precipitation hydrophobic->precipitation favors polar Polar Aldehyde Group solubility Successful Dissolution polar->solubility favors in polar solvent crystal Crystal Lattice Energy crystal->precipitation hinders dissolution dmso DMSO (High Solvating Power) dmso->solubility promotes aqueous Aqueous Buffer (Low Solubility) aqueous->precipitation promotes heating Heating heating->solubility overcomes crystal energy sonication Sonication sonication->solubility breaks particles vortexing Vortexing vortexing->solubility increases kinetic energy solubility->dmso

Factors influencing the solubility of 2-methylindole-6-carbaldehyde.

Data Summary

SolventExpected SolubilityKey Considerations
DMSO High The recommended solvent for stock solutions. Use anhydrous DMSO for best results.[5]
Ethanol Moderate to High A potential alternative to DMSO for stock solutions.
Methanol Moderate to High Similar to ethanol, can be a good solvent for indoles.[10]
Water Very Low Indole itself has very low water solubility.[13] Direct dissolution is not recommended.
Aqueous Buffers (e.g., PBS) Very Low Dilution from a concentrated organic stock is necessary. The final concentration is limited by the compound's low aqueous solubility.

Final Recommendations

As a Senior Application Scientist, my final piece of advice is to be systematic and observant. When working with a compound with limited solubility data, it is always best to start with small quantities and perform pilot experiments to determine the optimal dissolution and dilution conditions for your specific experimental setup. Document your observations carefully, as this will build your internal knowledge base for future experiments with this and similar compounds. By understanding the underlying principles of solubility and following these best practices, you can confidently prepare your 2-methylindole-6-carbaldehyde solutions and achieve reliable and reproducible results.

References

  • Chemcess. (2025, August 17). Indole: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Gao, Y., et al. (n.d.). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Royal Society of Chemistry. Retrieved from [Link]

  • Dolliver, D. D. (2025, July 15). Visible Light Promoted Synthesis of Indoles in DMSO. gChem. Retrieved from [Link]

  • MDPI. (2026, February 18). Indole-3-Acetic Acid and Skatole Exert Opposing Effects on MDR1 Proteostasis in Human Colonic Epithelial Cells: A Molecular Basis for the Gut Microbial Metabolic Switch. Retrieved from [Link]

  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]

  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • JOCPR. (n.d.). Studies on inclusion complexes of substituted indole derivatives with activating and deactivating group. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • Cheméo. (2025, October 15). 1H-Indole-3-carboxaldehyde, 2-methyl- Properties. Retrieved from [Link]

  • ACS Publications. (2025, December 18). TCT-DMSO/DMSO-d6 Mediated a Mild Thioalkylation and Regioselective Intramolecular Cyclization Cascade to Access 3-Methylthiolated Indoles | The Journal of Organic Chemistry. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • ResearchGate. (2025, August 6). The ammonium-promoted formylation of indoles by DMSO and H2O. Retrieved from [Link]

  • J-STAGE. (2017, October 4). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-Methylindole. Retrieved from [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

  • Medium. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-METHYLINDOLE. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylindole-3-carboxaldehyde. Retrieved from [Link]

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  • Scent.vn. (n.d.). 2-Methylindole (CAS 95-20-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylindole-2-carboxaldehyde. Retrieved from [Link]

  • ACS Publications. (2019, September 5). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters | ACS Omega. Retrieved from [Link]

  • PrepChem.com. (2017, November 3). Preparation of 2-methylindole. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2(or 3)-methylindole (FDB004302). Retrieved from [Link]

  • MDPI. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]

  • Springer. (n.d.). Use of aqueous DMSO in resolving ‘proton ambiguity’. Retrieved from [Link]

  • ResearchGate. (2008, November 21). Stability of Screening Compounds in Wet DMSO. Retrieved from [Link]

  • Beilstein Journals. (2011, January 26). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Retrieved from [Link]

Sources

Optimizing regioselectivity for indole C6-formylation vs C3-formylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical advice for a common challenge in synthetic chemistry: controlling the regioselectivity of indole formylation between the C3 and C6 positions. The indole scaffold is a cornerstone of many biologically active molecules, and the ability to precisely install a formyl group is often a critical step in their synthesis. This resource is designed to help you navigate the complexities of indole reactivity and achieve your desired formylation outcome.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding indole formylation.

Q1: Why is my indole formylation reaction exclusively producing the C3-formylated product when I am targeting the C6 position?

The C3 position of the indole ring is inherently the most electron-rich and, therefore, the most nucleophilic.[1] This makes it the default site for electrophilic aromatic substitution reactions like formylation.[2] Standard formylation methods, such as the Vilsmeier-Haack reaction, will almost always favor the C3 position due to the high electron density at this carbon.[3] To achieve C6-formylation, you will need to employ specific strategies to override this natural reactivity.

Q2: What are the primary strategies for achieving C6-formylation of an indole?

There are two main approaches to direct formylation to the C6 position:

  • Directing Groups: By installing a directing group on the indole nitrogen, you can force the formylation to occur at a specific position on the benzene ring portion of the indole. These groups coordinate to a metal catalyst, bringing the formylating agent into close proximity with the C6-H bond.

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is sterically and electronically disfavored at this site, which can open up the possibility of formylation at other positions, including C6. However, this is often less predictable and can lead to mixtures of products.

Q3: Can I use a Vilsmeier-Haack reaction to achieve C6-formylation?

Generally, no. The Vilsmeier-Haack reaction is a classic electrophilic substitution that strongly favors the C3 position.[3] Attempting C6-formylation with this method on an unsubstituted indole will almost certainly result in the C3 isomer.

Q4: Are there any metal-free methods for C6-formylation?

While less common, some metal-free methods for C6-functionalization of indoles have been developed. These often involve Brønsted acid catalysis with specifically substituted indoles where the C2 and C3 positions are blocked.[4] However, for direct formylation, transition-metal-catalyzed approaches with directing groups are more prevalent and generally more reliable for achieving high C6 selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems encountered during indole formylation experiments and offers step-by-step guidance to resolve them.

Scenario 1: You are attempting C6-formylation using a directing group strategy, but you are getting a low yield of the desired product and recovering starting material.

Possible Causes:

  • Inefficient Directing Group Installation: The directing group may not have been installed completely or may have been partially cleaved under the reaction conditions.

  • Catalyst Inactivity: The transition metal catalyst may be poisoned or not activated properly.

  • Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be optimal for the specific substrate and directing group combination.

Troubleshooting Steps:

  • Verify Directing Group Installation: Before proceeding with the formylation, confirm the successful and complete installation of your directing group by NMR and mass spectrometry.

  • Check Catalyst Quality and Handling: Ensure your catalyst is from a reliable source and has been stored under the appropriate conditions (e.g., under an inert atmosphere). Consider using a freshly opened bottle or purifying the catalyst if there is any doubt about its quality.

  • Optimize Reaction Parameters:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to see if this improves conversion.

    • Solvent: The polarity of the solvent can significantly impact the reaction outcome.[5] If your current solvent is non-polar, try a more polar aprotic solvent, or vice versa.

    • Time: Extend the reaction time and monitor the progress by TLC or LC-MS to determine if the reaction is simply slow.

  • Consider a Different Directing Group: Some directing groups are more effective than others for specific indole substrates. Consult the literature for directing groups that have been successfully used for C6-functionalization.[6]

Scenario 2: You are getting a mixture of C3 and C6 formylated products.

Possible Causes:

  • Incomplete C3-Blocking: If you are using a C3-blocking strategy, the blocking group may not be fully installed or may be labile under the reaction conditions.

  • Weak Directing Group: The directing group you are using may not be effective enough to completely override the intrinsic reactivity of the C3 position.

  • Steric and Electronic Effects: The substituents on your indole starting material can influence the regioselectivity.[7]

Troubleshooting Steps:

  • Confirm C3-Blocking Group Stability: If applicable, run a control experiment to ensure your C3-blocking group is stable under the formylation conditions.

  • Change the Directing Group: Switch to a more sterically demanding or a more strongly coordinating directing group to enhance the preference for C6-formylation.

  • Modify the N-Protecting Group: The electronic nature of the group on the indole nitrogen can influence the nucleophilicity of the C3 position. An electron-withdrawing group on the nitrogen can decrease the reactivity of the C3 position and may improve C6 selectivity.

  • Adjust the Formylating Agent: In some cases, a bulkier formylating agent may favor the less sterically hindered C6 position.

Comparative Overview of C3 vs. C6 Formylation Methods

The following table provides a summary of common conditions for achieving either C3 or C6 indole formylation.

FeatureC3-Formylation (Vilsmeier-Haack)C6-Formylation (Directing Group Strategy)
Reagents POCl₃, DMFTransition metal catalyst (e.g., Ru, Ir), Directing Group on Nitrogen, Formyl Source
Mechanism Electrophilic Aromatic SubstitutionDirected C-H Activation
Selectivity Driver High electron density at C3Coordination of directing group to metal catalyst
Typical Solvents Dichloromethane (DCM), Dichloroethane (DCE)Polar aprotic solvents (e.g., DMF, DMAc)
Temperature 0 °C to refluxOften elevated temperatures (80-120 °C)
Key Advantage High yields, well-establishedAccess to otherwise difficult-to-functionalize positions
Key Limitation Limited to C3 positionRequires additional steps for directing group installation and removal

Reaction Mechanisms and Key Intermediates

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing your reactions.

C3-Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This electrophile is then attacked by the electron-rich C3 position of the indole.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Intermediate Sigma Complex (C3-attack) Indole->Intermediate + Vilsmeier Reagent Iminium_Intermediate Iminium Intermediate Intermediate->Iminium_Intermediate - HCl Product C3-Formylindole Iminium_Intermediate->Product Hydrolysis

Caption: Mechanism of C3-formylation via the Vilsmeier-Haack reaction.

C6-Formylation: Directing Group Strategy

C6-formylation typically relies on a directing group attached to the indole nitrogen. This group coordinates to a transition metal catalyst, which then selectively activates the C-H bond at the C6 position for formylation.

G cluster_0 Catalyst Coordination cluster_1 C-H Activation cluster_2 Formylation and Product Release Indole_DG Indole with Directing Group (DG) Coordinated_Complex Coordinated Complex Indole_DG->Coordinated_Complex Catalyst Metal Catalyst (M) Catalyst->Coordinated_Complex Cyclometalated_Intermediate Cyclometalated Intermediate (C6-H Activation) Coordinated_Complex->Cyclometalated_Intermediate Product_Complex Product-Catalyst Complex Cyclometalated_Intermediate->Product_Complex + Formyl Source Formyl_Source Formyl Source (e.g., CO/H₂ or equivalent) Product_Complex->Catalyst Regeneration C6_Product C6-Formylindole Product_Complex->C6_Product Release

Caption: General mechanism for directed C6-formylation.

Experimental Protocols

Here are representative, detailed protocols for both C3 and C6-selective indole formylation. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: C3-Formylation of Indole (Vilsmeier-Haack Reaction)

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding crushed ice, followed by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-3-carboxaldehyde.

Protocol 2: C6-Formylation via a Directing Group Strategy (Illustrative Example)

This protocol is a generalized representation and the specific directing group, catalyst, and formyl source will vary. Please consult the relevant literature for your chosen method.

Materials:

  • N-Directing group protected indole

  • Transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Ligand (if required)

  • Formyl source (e.g., paraformaldehyde)

  • Solvent (e.g., anhydrous 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask, add the N-directing group protected indole (1 equivalent), the transition metal catalyst (e.g., 2.5 mol%), and any required ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Add the formyl source (e.g., 2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The directing group can then be removed using established literature procedures to yield the C6-formylindole.

References

  • BenchChem. (2025). Minimizing solvent effects on formylation reaction outcomes. BenchChem Technical Support.
  • Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(23), 6006–6009.
  • Shaikh, I. A., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(15), 5861.
  • Lanke, V., & Prabhu, K. R. (2014).
  • Lanke, V., & Prabhu, K. R. (2013).
  • BenchChem. (2025).
  • Naveen, N., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 8(28), 25297–25310.
  • Wang, B., et al. (2017). Regiocontrolled Direct C−H Arylation of Indoles at the C4 and C5 Positions.
  • Petrini, M. (2017). Regioselective Direct C-Alkenylation of Indoles. Chemistry – A European Journal, 23(64), 16115-16151.
  • Organic Chemistry Portal. (2024). Synthesis of indoles.
  • Karcher, M. D., et al. (2021). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Photochemical & Photobiological Sciences, 20(12), 1641-1654.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Das, S., et al. (2021). The ammonium-promoted formylation of indoles by DMSO and H2O. New Journal of Chemistry, 45(35), 15859-15863.
  • Kim, J., et al. (2020). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 142(22), 10122–10132.
  • Wang, C., et al. (2021). Dispersion-controlled C6-selective C–H borylation of indoles. Chemical Science, 12(35), 11757-11764.
  • Zhao, Y., et al. (2022).
  • Naveen, N., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 8(28), 25297–25310.
  • Wang, Y., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 10, 863332.
  • Kumar, A., et al. (2021). C3 ‐Formylation of Indoles in Continuous Flow. ChemistrySelect, 6(44), 12217-12221.
  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(18), 2670-2674.
  • Wang, F., et al. (2022). Electrochemical oxidation of 3-substituted Indoles. Chinese Chemical Letters, 33(9), 4301-4310.
  • Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

Sources

Technical Support Center: Purification of 2-Methylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in synthetic chemistry: the removal of unreacted 2-methylindole from your final product. This resource is designed to provide not just protocols, but a deeper understanding of the principles behind these separation techniques, empowering you to adapt and optimize them for your specific needs.

Understanding the Challenge: The Properties of 2-Methylindole

2-Methylindole is a common building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its physical and chemical properties are key to devising an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₉N[2]
Molecular Weight 131.17 g/mol [2]
Appearance Off-white to colorless crystalline solid[1]
Melting Point 57-59 °C[1][2]
Boiling Point 273 °C[1][2]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform, and methanol.[1][2][3]

The relatively low melting point and high boiling point of 2-methylindole, coupled with its solubility in common organic solvents, can make its removal from a reaction mixture challenging, especially when the product has similar properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial work-up failed to remove all the 2-methylindole. What is the most straightforward next step?

Answer: For many reaction products, recrystallization is the most effective and straightforward purification technique. The success of this method hinges on the differential solubility of your product and the unreacted 2-methylindole in a given solvent system at different temperatures.

Causality Behind the Choice: The goal is to find a solvent (or solvent mixture) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while 2-methylindole remains either highly soluble or largely insoluble at all temperatures.

  • Solvent Screening:

    • Place a small amount of your crude product (containing 2-methylindole) into several test tubes.

    • Add a small amount of different solvents (e.g., hexane, ethyl acetate, ethanol, methanol/water mixtures) to each tube.

    • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the product.

    • Heat the tubes that show partial solubility. An ideal solvent will fully dissolve the product upon heating.

    • Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially successful recrystallization solvent.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Pro-Tip: If you are struggling to find a single suitable solvent, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective.

Question 2: Recrystallization is not working for my product. What other techniques can I use?

Answer: If recrystallization is ineffective, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.[4]

Causality Behind the Choice: By selecting an appropriate stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system), you can exploit the polarity differences between your product and 2-methylindole to achieve separation. Generally, more polar compounds will adhere more strongly to a polar stationary phase like silica gel.[4]

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Equilibrate 3. Equilibrate Column Pack->Equilibrate Load 4. Load Sample (Minimal Solvent) Equilibrate->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Acid_Base_Extraction_Logic Start Crude Mixture in Organic Solvent (Product + 2-Methylindole) Add_Acid Add Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Add_Base Add Aqueous Base (e.g., 1M NaOH) Start->Add_Base Sep_Funnel1 Separatory Funnel Organic Layer: Acidic/Neutral Product Aqueous Layer: 2-Methylindole Salt Add_Acid->Sep_Funnel1 If product is acidic/neutral Organic_Layer1 Organic Layer (Contains Product) Sep_Funnel1->Organic_Layer1 Aqueous_Layer1 Aqueous Layer (Contains 2-Methylindole Salt) Sep_Funnel1->Aqueous_Layer1 Sep_Funnel2 Separatory Funnel Organic Layer: Basic Product Aqueous Layer: 2-Methylindole Add_Base->Sep_Funnel2 If product is basic Organic_Layer2 Organic Layer (Contains Product) Sep_Funnel2->Organic_Layer2 Aqueous_Layer2 Aqueous Layer (Contains 2-Methylindole) Sep_Funnel2->Aqueous_Layer2

Sources

Technical Support Center: Schiff Base Formation with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SCHIFF-HINDERED-001

Introduction: The Steric Challenge

Welcome to the technical support center. If you are reading this, you are likely facing the classic "equilibrium wall." Synthesizing Schiff bases (imines) from sterically hindered amines (e.g., tert-butyl amines, ortho-substituted anilines) or hindered carbonyls is thermodynamically and kinetically disfavored compared to simple systems.

The Core Problem:

  • Nucleophilic Attack: Bulky groups physically block the nitrogen lone pair from attacking the carbonyl carbon.

  • Stability: The resulting imine (

    
    ) bond is strained. The relief of steric strain drives the equilibrium backward toward hydrolysis (starting materials).
    
  • Water Sensitivity: Even trace water shifts the equilibrium

    
     back to the aldehyde/ketone and amine.
    

This guide moves beyond standard textbook protocols to address these high-resistance substrates.

Part 1: Troubleshooting Workflow (Decision Matrix)

Before modifying your chemistry, diagnose the failure mode using the logic flow below.

TroubleshootingFlow Start START: Reaction Stalled or Failed CheckConv Check Conversion (NMR/TLC) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Stalled HighConv High Conversion, Low Isolation Yield CheckConv->HighConv Disappears WaterCheck Is water removal active? LowConv->WaterCheck Hydrolysis Product Hydrolyzing on Silica? HighConv->Hydrolysis Sieves Upgrade to 4A Sieves or Dean-Stark (Toluene) WaterCheck->Sieves No/Inefficient CatCheck Is Catalyst Strong Enough? WaterCheck->CatCheck Yes, Dry LewisUpgrade Switch to TiCl4 or Ti(OiPr)4 CatCheck->LewisUpgrade Using AcOH/PTSA Microwave Apply Microwave Irradiation (Solvent-free/Ethanol) CatCheck->Microwave Already using Lewis Acid Deactivate Deactivate Silica (1-5% Et3N) or Use Alumina Hydrolysis->Deactivate Streaking on TLC Workup Avoid Aqueous Workup (Filter & Evaporate) Hydrolysis->Workup Loss during extraction

Figure 1: Diagnostic logic for identifying the bottleneck in hindered imine synthesis.

Part 2: Equilibrium Management (The Water Problem)

For hindered systems, passive water removal is insufficient. You must aggressively drive the equilibrium.

FAQ: Which Dehydrating Agent Should I Use?

Q: I am using 3A molecular sieves, but the reaction is slow. Should I switch to 4A? A: Yes. While 3A sieves are excellent for excluding solvent molecules (like ethanol), 4A sieves generally have faster adsorption kinetics and higher capacity. For sterically hindered amines, the risk of the amine being trapped inside the 4A pore (approx. 4 Å) is low due to the very steric bulk causing your synthesis problem.

  • Recommendation: Use activated 4A powder (not beads) for maximum surface area.

  • Activation: Heat sieves to 300°C under high vacuum for 3 hours before use.

Comparison of Water Scavenging Methods

MethodCapacityReactivity RiskBest For
MgSO₄ / Na₂SO₄ LowLowSimple, unhindered imines (Avoid for hindered).
Molecular Sieves (4A) HighLowGeneral purpose, hindered amines.
Dean-Stark (Toluene) HighNoneScalable reactions; requires high temp (110°C).
TiCl₄ / Ti(OiPr)₄ Extreme High (Lewis Acid)The "Nuclear Option" for highly hindered substrates.
(EtO)₄Si (TEOS) HighLowChemical water scavenging (forms SiO₂).

Part 3: Catalysis Protocols

When simple acid catalysis (Acetic Acid/PTSA) fails, it is usually because the protonation of the hindered amine reduces its already compromised nucleophilicity. You need a Lewis Acid that activates the carbonyl oxygen without quenching the amine.

Protocol A: The Titanium(IV) Chloride Method

Use this when standard reflux fails. TiCl₄ acts as both a strong Lewis acid catalyst and a water scavenger.

Safety:


 releases HCl gas upon contact with moisture. Perform in a fume hood.
  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve the hindered amine (1.0 eq) and aldehyde/ketone (1.0 eq) in anhydrous THF or Toluene.

  • Base: Add Triethylamine (

    
    )  (3.0 - 4.0 eq).
    
    • Why? The base scavenges the HCl generated when

      
       reacts with water/amine, preventing amine salt formation.
      
  • Addition (Critical): Cool the mixture to 0°C . Add

    
      (0.5 - 0.6 eq) dropwise via syringe.
    
    • Observation: A precipitate (

      
       and Titanium oxides) will form immediately.
      
  • Reaction: Allow to warm to room temperature. Stir for 2–12 hours.

    • Note: Reflux is rarely needed with

      
      .
      
  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove titanium salts. Evaporate the filtrate to obtain the crude imine.

Protocol B: Microwave-Assisted Synthesis

Use this for rapid screening or solvent-free requirements.

Mechanism: Dipolar polarization stabilizes the polar transition state of the nucleophilic attack more than the ground state, reducing activation energy (


).
  • Mixture: Combine Amine (1.0 eq) and Aldehyde (1.0 eq) in a microwave vial.

  • Solvent: Neat (Solvent-free) is preferred. If solid, add minimal Ethanol or Toluene to create a slurry.

  • Catalyst: Add 1 drop of conc.

    
     or 10 mol% 
    
    
    
    (Erbium Triflate).
  • Irradiation: Heat to 100–120°C for 5–15 minutes (Dynamic mode).

  • Validation: Check TLC immediately.

Part 4: Purification & Isolation (The Survival Phase)

Q: My crude NMR looks great, but after column chromatography, I only see aldehyde. What happened? A: You experienced On-Column Hydrolysis . Silica gel is slightly acidic (


) and contains bound water. This is the perfect environment to reverse Schiff base formation.
Solution 1: Deactivated Silica Gel

Never run a hindered imine on "naked" silica.

  • Pre-treatment: Flush the column with mobile phase containing 1–5% Triethylamine (

    
    ) .
    
  • Elution: Maintain 1%

    
     in your eluent during the run.[1]
    
Solution 2: Neutral Alumina

Switch stationary phase to Neutral Alumina (Brockmann Grade II or III) . It is far less likely to induce hydrolysis than silica.

Solution 3: Crystallization (Preferred)

If possible, avoid chromatography entirely.

  • Dissolve crude in minimal hot hexane or pentane.

  • Cool to -20°C. Hindered imines often crystallize well due to their rigid, bulky structures.

Part 5: Mechanistic Visualization

Understanding the steric clash helps in selecting the right solvent and temperature.

Mechanism Reactants Hindered Amine + Carbonyl TS Transition State (Tetrahedral) Reactants->TS Slow Intermediate Carbinolamine (Unstable) TS->Intermediate Product Schiff Base (Imine) Intermediate->Product - H2O Product->Intermediate + H2O (Hydrolysis) Steric STERIC CLASH Blocks Attack Steric->Reactants Inhibits Water WATER Reverses Reaction Water->Product Degrades Lewis TiCl4 / Lewis Acid Activates Carbonyl Lewis->Reactants Catalyzes

Figure 2: The mechanistic pathway highlighting where steric hindrance and water impact the reaction.[2]

References

  • Weingarten, H., Chupp, J. P., & White, W. A. (1967). Ketimine syntheses.[3] Use of titanium tetrachloride in a new method for their preparation.[4] The Journal of Organic Chemistry, 32(10), 3246–3249. Link

  • Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted synthesis of imines and enamines under solvent-free conditions using clay catalyst.[5] Tetrahedron Letters, 38(12), 2039-2042. Link

  • Taguchi, K., & Westheimer, F. H. (1971). Catalysis by molecular sieves in the preparation of ketimines. The Journal of Organic Chemistry, 36(11), 1570–1572. Link

  • Chakraborty, B., et al. (2012).[6] Microwave-Assisted Synthesis of Schiff Bases: A Green Approach. Journal of Chemical and Pharmaceutical Research. Link

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link

Sources

Validation & Comparative

Structural Validation of 2-Methyl-1H-indole-6-carbaldehyde: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of tyrosine kinase inhibitors and indole-based alkaloids, 2-Methyl-1H-indole-6-carbaldehyde serves as a critical scaffold.[1] Its value lies in its bifunctionality: the C6-aldehyde allows for Knoevenagel condensations or reductive aminations, while the C2-methyl group blocks polymerization at the reactive 2-position, stabilizing the indole core.

However, a recurring bottleneck in indole synthesis (e.g., via Vilsmeier-Haack or oxidation of methyl-indoles) is regioisomerism .[1] Distinguishing the 6-carbaldehyde from the thermodynamically favored 5-carbaldehyde or the 3-carbaldehyde is non-trivial using low-resolution techniques.[1]

This guide provides a definitive 1H NMR structural validation protocol , comparing its efficacy against Mass Spectrometry (MS) and Infrared (IR) spectroscopy. It establishes a self-validating logic flow to confirm the C6-substitution pattern without requiring X-ray crystallography.[1]

Analytical Decision Matrix

The following workflow illustrates the logic required to rule out common isomers (5-CHO and 3-CHO) using 1H NMR connectivity.

AnalysisWorkflow Start Crude Product (Suspected 6-CHO) Step1 1H NMR (DMSO-d6) Check 9.5-10.5 ppm Start->Step1 CheckCHO Aldehyde Peak Present? Step1->CheckCHO Step2 Check C3 Proton (~6.2 ppm) CheckCHO->Step2 Yes CheckC3 Singlet at ~6.2 ppm? Step2->CheckC3 Isomer3 Isomer: 3-CHO (C3-H is missing) CheckC3->Isomer3 No (Peak Missing) Step3 NOE/ROESY Experiment Irradiate C3-H CheckC3->Step3 Yes (Present) Result1 NOE to H-4 observed (Doublet, ~7.5 ppm) Step3->Result1 Step4 Check CHO NOE Result1->Step4 Result5CHO CHO enhances H-4 CONCLUSION: 5-Isomer Step4->Result5CHO Correlation Result6CHO CHO enhances H-5/H-7 (NOT H-4) CONCLUSION: 6-Isomer Step4->Result6CHO No Correlation

Figure 1: Structural elucidation logic flow distinguishing 2-methyl-1H-indole-6-carbaldehyde from its 3- and 5-isomers.

Comparative Performance: NMR vs. Alternatives

While Mass Spectrometry is standard for molecular weight confirmation, it fails to distinguish regioisomers of substituted indoles.[1] 1H NMR provides the necessary spatial resolution.[1]

Table 1: Technique Capability Comparison
Feature1H NMR (500 MHz) LC-MS (ESI) FT-IR (ATR)
Primary Data Connectivity & Electronic EnvironmentMolecular Mass (

)
Functional Groups
Regioisomer Distinction High (via Coupling & NOE)None (Identical Mass: 159.19 Da)Low (Fingerprint region ambiguous)
Purity Quantification High (Molar ratio integration)Medium (Ionization bias)Low (Qualitative only)
Sample Recovery Yes (Non-destructive)No (Destructive)Yes (Non-destructive)
Critical Limitation Requires ~2-5 mg solubilityFragmentation patterns often identicalCannot prove C5 vs C6 position

Detailed 1H NMR Analysis

Solvent Selection

Recommended Solvent: DMSO-d6[1]

  • Reasoning: Indole aldehydes are often sparingly soluble in CDCl3.[1] Furthermore, DMSO-d6 minimizes the exchange rate of the Indole N-H proton, ensuring it appears as a sharp, integrable signal (~11.5 ppm), which is crucial for confirming the integrity of the pyrrole ring.

Master Spectral Data (DMSO-d6)

The following data represents the validated spectral signature for 2-Methyl-1H-indole-6-carbaldehyde .

Proton (Assignment)Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
NH (1) 11.45 - 11.60Broad Singlet1H-Confirms indole NH (exchangeable).[1]
CHO (6-sub) 9.90 - 10.05Singlet1H-Diagnostic for aldehyde.[1]
H-7 7.85 - 7.95Singlet (or d)1H

Key Indicator: Ortho to CHO, appears as a singlet due to lack of ortho-neighbors.[1]
H-5 7.55 - 7.65dd1H

Ortho to H-4, Meta to H-7.[1]
H-4 7.45 - 7.55Doublet1H

NOE Anchor: Spatially close to H-3.[1]
H-3 6.20 - 6.30Singlet1H

Upfield due to enamine character; confirms C3 is unsubstituted.[1]
CH3 (2) 2.40 - 2.45Singlet3H-Confirms 2-Methyl substitution.[1]
The "Self-Validating" Mechanism (NOE)

To scientifically prove the CHO is at C6 and not C5:

  • Identify H-3: Locate the singlet at ~6.25 ppm.[1]

  • Anchor H-4: Perform a 1D-NOESY irradiating H-3. The aromatic doublet that enhances is H-4 .[1]

  • Validate Position: Irradiate the Aldehyde proton (~10.0 ppm).[1]

    • If 6-CHO: You will see enhancement of H-7 (singlet) and H-5 (dd).[1] You will NOT see enhancement of H-4.[1]

    • If 5-CHO: You will see enhancement of H-4 (the proton confirmed in step 2) and H-6 .[1]

Experimental Protocol

Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to prevent baseline distortion from particulates.[1]

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).[1]

Acquisition Parameters (Standard 500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Number of Scans (NS): 16 or 32 (Sufficient for >5mg).[1]

  • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (if accurate integration of the CHO/NH ratio is critical).

  • Spectral Width: -2 to 14 ppm (To capture the downfield NH).[1]

Troubleshooting Common Artifacts
  • Water Peak: In DMSO-d6, water appears at ~3.33 ppm.[1] If this overlaps with the methoxy region (in derivatives), shift temperature to 45°C to move the water peak.[1]

  • Carboxylic Acid Impurity: Oxidation of the aldehyde leads to the carboxylic acid.[1] Look for the disappearance of the signal at 10.0 ppm and the appearance of a very broad signal >12.0 ppm.[1]

  • Rotamers: 2-methylindoles are generally rigid; line broadening usually indicates paramagnetic impurities or poor shimming, not rotameric exchange.[1]

References

  • General Indole Shifts & Solvent Effects

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
    • Source:Organometallics 2010, 29, 9, 2176–2179.[1]

    • URL:[Link][1]

  • Synthesis & Characterization of Methyl-Indole Carboxaldehydes

    • Title: Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives.
    • Source:AIP Conference Proceedings 2018.[1]

    • URL:[Link][1]

  • Indole 5- vs 6-Substitution Patterns

    • Title: 1H NMR spectrum of Indole-5-carboxaldehyde (For compar
    • Source: ChemicalBook / NIST Data.[1]

  • Base Scaffold Data (2-Methylindole)

    • Title: 2-Methylindole 1H NMR Spectrum.[1][2][3]

    • Source: ChemicalBook Spectral Database.[1]

Sources

Distinguishing C6-formyl and C3-formyl indole isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis: Structural Elucidation of C3- vs. C6-Formyl Indole Isomers via High-Resolution NMR

Executive Summary

In indole chemistry, regioselectivity is a frequent synthetic challenge. While electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) predominantly targets the electron-rich C3 position , alternative synthetic pathways, thermal rearrangement, or specific substitution patterns can yield the C6-formyl isomer .

Distinguishing Indole-3-carboxaldehyde (C3-formyl) from Indole-6-carboxaldehyde (C6-formyl) is critical for validating structure-activity relationships (SAR) in drug discovery. This guide provides a definitive, self-validating NMR protocol to differentiate these isomers, focusing on scalar coupling patterns (


-values) and long-range heteronuclear correlations (HMBC).

Theoretical Framework & Causality

The structural differentiation relies on two fundamental NMR phenomena:

  • Pyrrole Ring Substitution Pattern (The "Fingerprint"):

    • C3-Formyl: The C3 position is substituted. The C2 proton (

      
      ) is isolated from vicinal coupling. It appears as a singlet (or doublet with small long-range coupling).
      
    • C6-Formyl: The pyrrole ring is unsubstituted.

      
       and 
      
      
      
      are vicinal neighbors. They exhibit a characteristic AX or AB coupling system with a
      
      
      value of ~3.0 Hz.
  • Electronic Deshielding (Anisotropy):

    • C3-Formyl: The carbonyl group at C3 exerts a strong deshielding paramagnetic anisotropic effect on the adjacent

      
       proton, shifting it downfield (
      
      
      
      ppm).
    • C6-Formyl: The carbonyl is remote from the pyrrole ring.

      
       and 
      
      
      
      resonate closer to native indole shifts (
      
      
      6.5–7.5 ppm).

Experimental Protocol

Objective: Obtain high-resolution 1H and 2D NMR datasets suitable for unambiguous assignment.

Reagents & Equipment:

  • Solvent: DMSO-d

    
     (99.9% D). Note: CDCl
    
    
    
    is not recommended due to potential exchange broadening of the indole N-H and reduced solubility.
  • Field Strength:

    
     400 MHz (600 MHz preferred for resolving aromatic multiplets).
    
  • Concentration: 5–10 mg/mL.

Workflow:

  • 1H NMR (1D): Acquire with sufficient scans (NS=16) to resolve small coupling constants.

  • 1H-13C HSQC: To identify protonated carbons.

  • 1H-13C HMBC: Optimized for long-range coupling (

    
     Hz). This is the definitive confirmation step.
    

Comparative Analysis: 1H NMR Signatures

The following table summarizes the diagnostic signals in DMSO-d


.
FeatureC3-Formyl Indole C6-Formyl Indole Diagnostic Logic
H2 (Pyrrole) Singlet (s) at

8.0 – 8.3 ppm
Doublet (d) or dd at

~7.4 – 7.6 ppm
Primary Differentiator. C3-substitution removes the vicinal H3, collapsing H2 to a singlet.
H3 (Pyrrole) Absent (Substituted by CHO)Doublet (d) or dd at

~6.5 – 6.6 ppm
Presence of H3 indicates the C3 position is open (i.e., not the aldehyde site).
Coupling (

)
N/A

Hz
Characteristic vicinal coupling of the pyrrole ring.
Aldehyde (-CHO) Singlet,

9.90 – 10.0 ppm
Singlet,

9.90 – 10.1 ppm
Chemical shift alone is not diagnostic; both are ~10 ppm.
Benzene Ring 4 Protons (H4, H5, H6, H7)3 Protons (H4, H5, H7)Count the aromatic integral. 4H = C3-sub; 3H = Benzene-sub.
Indole N-H Broad s,

11.8 – 12.2 ppm
Broad s,

11.5 – 12.0 ppm
C3-CHO often makes NH slightly more acidic/deshielded due to resonance.
Detailed Spectral Interpretation

Scenario A: The C3-Formyl Isomer In the aromatic region, you will observe a distinct singlet at ~8.2 ppm. This is


. Because the formyl group is at C3, 

has no neighbor to couple with. The benzene ring remains intact, showing a 4-proton pattern (typically two doublets and two triplets/multiplets).

Scenario B: The C6-Formyl Isomer You will observe two coupled signals in the aromatic region distinct from the benzene protons: a doublet at ~7.5 ppm (


) and a doublet at ~6.5 ppm (

). They share a coupling constant (

) of roughly 3.0 Hz. The benzene region will only integrate to 3 protons.

Definitive Confirmation: 2D NMR (HMBC)

While 1H NMR is usually sufficient, HMBC provides irrefutable proof by linking the aldehyde proton to the ring carbons.

HMBC Correlation Logic
  • C3-Formyl: The Aldehyde proton (

    
     9.9) shows a strong 3-bond correlation (
    
    
    
    ) to C2 (
    
    
    ~138) and C3a (quaternary bridgehead). It may also show a weak correlation to the N-H .
  • C6-Formyl: The Aldehyde proton shows strong 3-bond correlations to C5 and C7 (the carbons ortho to the formyl group on the benzene ring). Crucially, it shows NO correlation to the pyrrole carbons (C2 or C3).

Visualization of Structural Elucidation[1]

Diagram 1: Diagnostic Decision Tree

This flowchart guides the analyst through the logical deduction process based on spectral features.

Indole_Decision_Tree Start Start: Acquire 1H NMR (DMSO-d6) Step1 Analyze Aromatic/Heteroaromatic Region (6.0 - 8.5 ppm) Start->Step1 CheckH2 Check signal at ~8.0 - 8.5 ppm (H2) Step1->CheckH2 IsSinglet Signal is a Singlet (1H) CheckH2->IsSinglet Yes IsDoublet Signal is absent or shifted to ~7.5 ppm CheckH2->IsDoublet No CheckBenzene Count Benzene Protons (7.0 - 7.9 ppm) IsSinglet->CheckBenzene FourProtons 4 Protons Found CheckBenzene->FourProtons ResultC3 Conclusion: C3-Formyl Indole (Indole-3-carboxaldehyde) FourProtons->ResultC3 CheckPyrrole Look for Pair of Doublets (H2 ~7.5, H3 ~6.5, J~3Hz) IsDoublet->CheckPyrrole FoundPair Coupled Pair Found CheckPyrrole->FoundPair ResultC6 Conclusion: C6-Formyl Indole (Indole-6-carboxaldehyde) FoundPair->ResultC6

Caption: Logical workflow for distinguishing indole isomers based on 1H NMR multiplicity and integration.

Diagram 2: HMBC Correlation Map

This diagram visualizes the critical long-range correlations that confirm the position of the formyl group.

HMBC_Correlations cluster_C3 C3-Formyl HMBC Pattern cluster_C6 C6-Formyl HMBC Pattern CHO_3 CHO Proton (9.9 ppm) C2_3 C2 Carbon (~138 ppm) CHO_3->C2_3 3J (Strong) C3a_3 C3a Carbon (Bridgehead) CHO_3->C3a_3 3J (Strong) CHO_6 CHO Proton (10.0 ppm) C5_6 C5 Carbon (Benzene) CHO_6->C5_6 3J (Strong) C7_6 C7 Carbon (Benzene) CHO_6->C7_6 3J (Strong) C2_6 C2 Carbon CHO_6->C2_6 NO CORRELATION

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC). C3-CHO correlates to the pyrrole C2; C6-CHO correlates to benzene C5/C7.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773435, Indole-6-carboxaldehyde. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolite: Indole-3-carboxaldehyde (bmse000645).[1] Retrieved from [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[2][3] Synth. 2024, 101, 21-33.[2] Retrieved from [Link]

  • Iowa State University. NMR Coupling Constants Guide (Indole/Aromatic). Retrieved from [Link]

Sources

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